A Comprehensive Technical Guide to tert-Butyl Thiomorpholine-4-carboxylate 1-Oxide
A Comprehensive Technical Guide to tert-Butyl Thiomorpholine-4-carboxylate 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine scaffold and its oxidized derivatives are of significant interest in medicinal chemistry and drug development.[1][2][3] The introduction of a sulfoxide group can modulate physicochemical properties such as lipophilicity and metabolic stability.[1] This guide provides an in-depth look at tert-butyl thiomorpholine-4-carboxylate 1-oxide, a key building block for the synthesis of more complex molecules.
Chemical Identity and Properties
The foundational step in utilizing any chemical reagent is a definitive understanding of its identity and physical characteristics.
CAS Number: 278788-74-2[4]
This CAS Registry Number is the most consistently cited identifier for this specific molecule among chemical suppliers and in chemical databases.
Molecular Structure:
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IUPAC Name: tert-butyl 1-oxido-1λ⁴-thiomorpholine-4-carboxylate
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Molecular Formula: C₉H₁₇NO₃S[4]
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Molecular Weight: 219.30 g/mol [4]
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 278788-74-2 | BLD Pharm[4] |
| Molecular Formula | C₉H₁₇NO₃S | BLD Pharm[4] |
| Molecular Weight | 219.30 g/mol | BLD Pharm[4] |
| SMILES Code | O=C(N1CCS(CC1)=O)OC(C)(C)C | BLD Pharm[4] |
| Typical Appearance | Solid | Implied |
| Storage Conditions | Sealed in dry, room temperature | BLD Pharm[4] |
Synthesis and Purification
The synthesis of tert-butyl thiomorpholine-4-carboxylate 1-oxide is typically achieved through the controlled oxidation of its thioether precursor, tert-butyl thiomorpholine-4-carboxylate. The key to this transformation is the selection of an oxidizing agent that is selective for the sulfur atom without affecting the Boc-protecting group or the thiomorpholine ring.
Rationale for Synthetic Strategy:
The direct oxidation of the sulfur in the Boc-protected thiomorpholine is the most straightforward and atom-economical approach. The Boc (tert-butoxycarbonyl) group is a robust protecting group for the nitrogen atom, stable to many oxidative conditions, which allows for the selective oxidation of the sulfur. Common oxidizing agents for this type of transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Oxone®.[5][6] The choice of oxidant and reaction conditions (solvent, temperature, stoichiometry) is critical to prevent over-oxidation to the corresponding sulfone.
Detailed Experimental Protocol:
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Dissolution: Dissolve tert-butyl thiomorpholine-4-carboxylate (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, at 0 °C (ice bath).
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Oxidant Addition: Slowly add a solution of m-CPBA (1.0-1.2 eq) in the same solvent to the reaction mixture. The slow addition and low temperature help to control the exothermicity of the reaction and minimize the formation of the sulfone byproduct.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid. This is followed by washing with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure sulfoxide.
Synthesis Workflow Diagram:
Caption: Key reaction pathways of the title compound.
Applications in Drug Discovery and Development
The thiomorpholine moiety and its oxidized derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in bioactive compounds. [2][3]
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Bioisosteric Replacement: The thiomorpholine group is often used as a bioisostere of the morpholine ring. The replacement of the oxygen atom with sulfur increases lipophilicity, which can be advantageous for modulating pharmacokinetic properties like cell permeability and metabolic stability. [1]* Scaffold for Diverse Biological Activities: Thiomorpholine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and enzyme-inhibiting agents. [3][5][7]The sulfone derivative, thiomorpholine 1,1-dioxide, is a particularly common core in compounds targeting neurological disorders and cancer. [7]* Modulation of Physicochemical Properties: The oxidation state of the sulfur atom (thioether, sulfoxide, or sulfone) provides a handle for fine-tuning the polarity, solubility, and metabolic profile of a drug candidate. The sulfoxide, being more polar than the thioether but less so than the sulfone, offers an intermediate option for property modulation. [5]
Safety, Handling, and Storage
As a laboratory chemical, tert-butyl thiomorpholine-4-carboxylate 1-oxide should be handled with appropriate care.
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Hazard Identification: Based on data for similar compounds, it may cause skin and serious eye irritation. [4]It is recommended to handle this compound in a well-ventilated area or a fume hood.
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Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling this chemical.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. [8]Wash hands and any exposed skin thoroughly after handling. [8]* Storage: Store in a tightly closed container in a dry and cool place. [8]For long-term stability, storage under an inert atmosphere is recommended. [8]
References
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Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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tert-Butyl Morpholine-4-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Thiomorpholine 1-oxide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Retrieved January 22, 2026, from [Link]
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Thiomorpholine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
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Safety Data Sheet: Morpholine. (n.d.). Carl Roth. Retrieved January 22, 2026, from [Link]
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tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). CAS Common Chemistry. Retrieved January 22, 2026, from [Link]
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Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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Supporting Information for an article on tert-butyl morpholine-4-carboxylate synthesis. (n.d.). Retrieved January 22, 2026, from [Link]
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Safety Data Sheet: Morpholine. (2022). Redox. Retrieved January 22, 2026, from [Link]
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